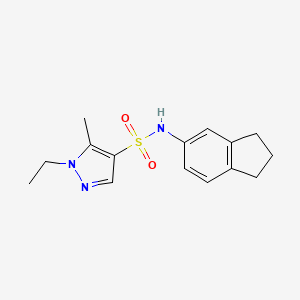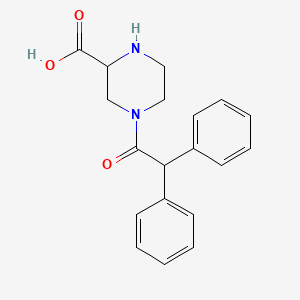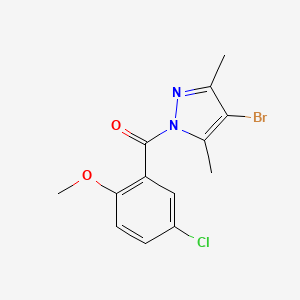
N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, commonly known as SM-130686, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective and potent inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
SM-130686 is a selective and potent inhibitor of the N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide enzyme, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. This compound is a tumor suppressor enzyme that regulates the activity of many signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting this compound, SM-130686 can activate these signaling pathways and promote cell survival and proliferation. However, prolonged inhibition of this compound can also lead to cell death by inducing apoptosis.
Biochemical and Physiological Effects
SM-130686 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, SM-130686 has been shown to induce G1 cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR and MAPK/ERK pathways. In Alzheimer's disease, SM-130686 has been shown to reduce amyloid-beta accumulation and improve cognitive function by activating the PI3K/Akt/mTOR pathway. In cardiovascular diseases, SM-130686 has been shown to protect against ischemia-reperfusion injury and reduce myocardial infarct size by inhibiting the this compound-mediated dephosphorylation of Akt and ERK.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of SM-130686 is its selectivity and potency as a N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibitor, which allows for precise modulation of cellular signaling pathways. However, one of the limitations of SM-130686 is its potential toxicity and off-target effects, which can lead to unwanted side effects and complications in vivo. Therefore, careful dose optimization and toxicity testing are necessary before using SM-130686 in preclinical and clinical studies.
Zukünftige Richtungen
There are many future directions for the research and development of SM-130686, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Development of novel analogs and derivatives with improved selectivity and potency.
3. Investigation of the therapeutic potential of SM-130686 in other diseases, such as diabetes, neurodegenerative diseases, and viral infections.
4. Evaluation of the safety and efficacy of SM-130686 in preclinical and clinical studies.
5. Elucidation of the molecular mechanisms underlying the biochemical and physiological effects of SM-130686.
6. Identification of biomarkers and predictive factors for response to SM-130686 treatment.
7. Development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of SM-130686.
In conclusion, SM-130686 is a small molecule inhibitor that has shown great promise as a potential therapeutic agent in various diseases. Its selective and potent inhibition of the N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide enzyme allows for precise modulation of cellular signaling pathways, but careful dose optimization and toxicity testing are necessary before using it in preclinical and clinical studies. Further research and development of SM-130686 are needed to fully understand its therapeutic potential and limitations.
Synthesemethoden
The synthesis method of SM-130686 involves the condensation of 2,3-dihydro-1H-inden-5-amine with 1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain SM-130686 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
SM-130686 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, SM-130686 has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In cardiovascular diseases, SM-130686 has been shown to protect against ischemia-reperfusion injury and reduce myocardial infarct size.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-18-11(2)15(10-16-18)21(19,20)17-14-8-7-12-5-4-6-13(12)9-14/h7-10,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLFLWCVPZNKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5431384.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5431391.png)

![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5431405.png)

![(4S)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5431417.png)
![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
![N,N-dimethyl-3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine 2-butenedioate](/img/structure/B5431444.png)
![1-benzyl-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5431446.png)
![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)

![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)